![molecular formula C11H12BrN3O2 B11761666 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to alkylation reactions under phase transfer catalysis conditions to introduce the tert-butyl ester group . The reaction conditions often include the use of dimethylformamide (DMF), potassium carbonate (K2CO3), and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation/Reduction: Typical oxidizing agents might include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), while reducing agents could include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A precursor in the synthesis of the target compound.
Imidazo[4,5-b]pyridine derivatives: These include various substituted imidazo[4,5-b]pyridines with different functional groups.
Uniqueness
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester is unique due to the presence of the bromine atom and the tert-butyl ester group, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
tert-butyl 6-bromoimidazo[4,5-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-6-14-8-4-7(12)5-13-9(8)15/h4-6H,1-3H3 |
InChI Key |
FWBODCLJYFFCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B11761588.png)
![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)
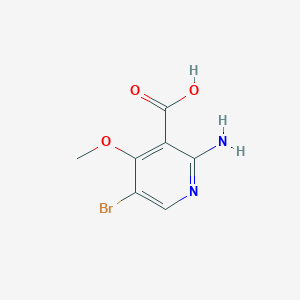
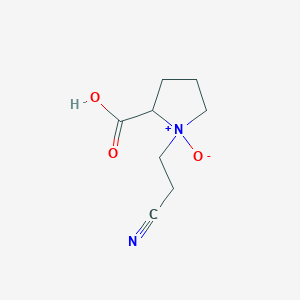
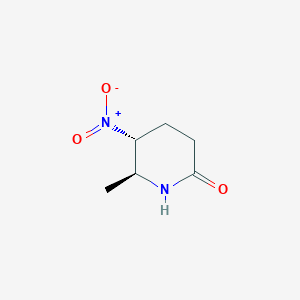
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)

![(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid](/img/structure/B11761631.png)
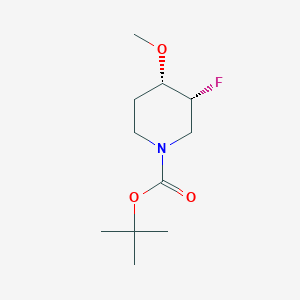
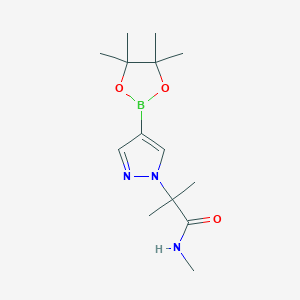
![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)


